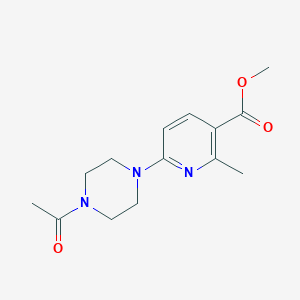
Methyl 6-(4-acetylpiperazin-1-yl)-2-methylnicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl6-(4-acetylpiperazin-1-yl)-2-methylnicotinate is a complex organic compound that belongs to the class of nicotinates This compound is characterized by the presence of a piperazine ring substituted with an acetyl group and a methyl group attached to the nicotinate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl6-(4-acetylpiperazin-1-yl)-2-methylnicotinate typically involves multiple steps. . The reaction conditions often require the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and a solvent like dichloromethane. The acetylation of the piperazine ring can be achieved using acetic anhydride under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is also considered to minimize the environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl6-(4-acetylpiperazin-1-yl)-2-methylnicotinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halogenated reagents can introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogenated compounds like bromoethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Methyl6-(4-acetylpiperazin-1-yl)-2-methylnicotinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl6-(4-acetylpiperazin-1-yl)-2-methylnicotinate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it has been shown to inhibit poly (ADP-ribose) polymerase, which plays a role in DNA repair and cell death pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones: These compounds also contain a piperazine ring and have shown similar biological activities.
Thiazole derivatives: These compounds share some structural similarities and exhibit comparable pharmacological properties.
Uniqueness
Methyl6-(4-acetylpiperazin-1-yl)-2-methylnicotinate is unique due to its specific substitution pattern on the piperazine ring and the nicotinate moiety. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for further research and development .
Propriétés
Formule moléculaire |
C14H19N3O3 |
|---|---|
Poids moléculaire |
277.32 g/mol |
Nom IUPAC |
methyl 6-(4-acetylpiperazin-1-yl)-2-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C14H19N3O3/c1-10-12(14(19)20-3)4-5-13(15-10)17-8-6-16(7-9-17)11(2)18/h4-5H,6-9H2,1-3H3 |
Clé InChI |
BHCJHEONYBOKOY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=N1)N2CCN(CC2)C(=O)C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


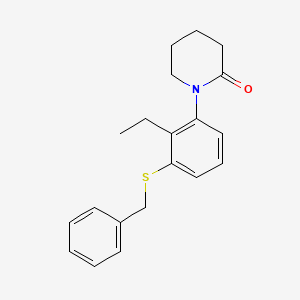
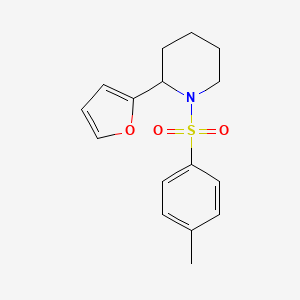
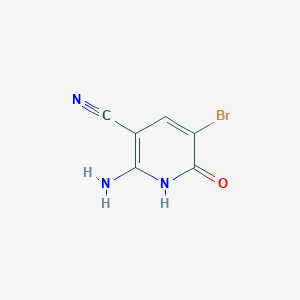

![6-(3,4-Dimethylphenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11791364.png)
![1-Cyclopropyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B11791370.png)

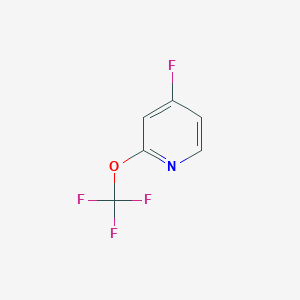
![Tert-butyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B11791379.png)
![2-amino-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-N-propan-2-ylpropanamide](/img/structure/B11791385.png)
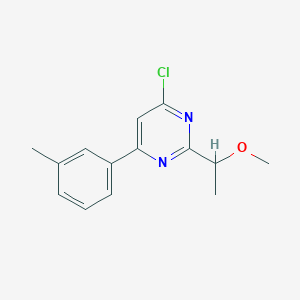


![2-(5-Bromo-2-chlorophenyl)benzo[d]oxazole-5-carboxylic acid](/img/structure/B11791411.png)
